molecular formula C11H11FN4 B1469984 N4-(4-fluorobenzyl)pyrimidine-4,6-diamine CAS No. 1488042-66-5

N4-(4-fluorobenzyl)pyrimidine-4,6-diamine

Cat. No. B1469984
CAS RN: 1488042-66-5
M. Wt: 218.23 g/mol
InChI Key: IYEUFLDXYQNOEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N4-(4-fluorobenzyl)pyrimidine-4,6-diamine, also known as AG-024322, is a small molecule inhibitor that has shown potential as a therapeutic agent in cancer treatment. It belongs to the class of kinase inhibitors, which target specific enzymes involved in cell signaling pathways. The purpose of

Mechanism of Action

N4-(4-fluorobenzyl)pyrimidine-4,6-diamine works by inhibiting specific enzymes involved in cell signaling pathways. It specifically targets the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, cell survival, and DNA repair. By inhibiting CK2, N4-(4-fluorobenzyl)pyrimidine-4,6-diamine disrupts these processes and induces cell death in cancer cells.
Biochemical and Physiological Effects
N4-(4-fluorobenzyl)pyrimidine-4,6-diamine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and enhance the efficacy of other cancer drugs. In addition, it has been shown to have anti-inflammatory and anti-angiogenic effects, which may be beneficial in the treatment of other diseases.

Advantages and Limitations for Lab Experiments

N4-(4-fluorobenzyl)pyrimidine-4,6-diamine has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and modify. It also has high specificity for CK2, which reduces the risk of off-target effects. However, N4-(4-fluorobenzyl)pyrimidine-4,6-diamine has some limitations for lab experiments. It is not soluble in water, which makes it difficult to use in some assays. In addition, it has low bioavailability, which may limit its effectiveness in vivo.

Future Directions

For the study of N4-(4-fluorobenzyl)pyrimidine-4,6-diamine include optimization of its pharmacokinetic properties, identification of biomarkers, combination with other cancer drugs, and study in other diseases.

Scientific Research Applications

N4-(4-fluorobenzyl)pyrimidine-4,6-diamine has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. In addition, it has been shown to enhance the efficacy of other cancer drugs, such as paclitaxel and gemcitabine. N4-(4-fluorobenzyl)pyrimidine-4,6-diamine has also been studied for its potential as a treatment for other diseases, such as Alzheimer's disease and diabetes.

properties

IUPAC Name

4-N-[(4-fluorophenyl)methyl]pyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN4/c12-9-3-1-8(2-4-9)6-14-11-5-10(13)15-7-16-11/h1-5,7H,6H2,(H3,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYEUFLDXYQNOEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=NC=NC(=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N4-(4-fluorobenzyl)pyrimidine-4,6-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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